Metabutoxycaine

Overview

Description

Synthesis Analysis

The synthesis of Metabutoxycaine involves a retrosynthetic analysis where acyl-oxygen cleavage generates an amino alcohol cleavable to secondary amine and epoxide . The other precursor invites to prepare its carboxyl group by hydrolysis of a nitrile group, which will be placed on the benzene ring by the Sandmeyer reaction . The selective reduction of only one of the nitro groups is carried out with ammonium polysulfide or also with Na2S .Molecular Structure Analysis

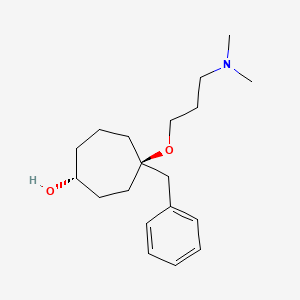

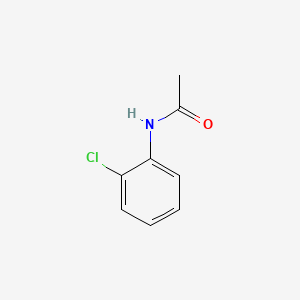

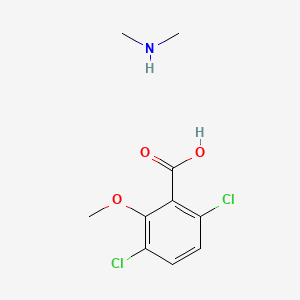

The molecular formula of Metabutoxycaine is C17H28N2O3 . Its molecular weight is 308.4158 . The IUPAC Standard InChI is InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14 (9-8-10-15 (16)18)17 (20)22-13-11-19 (5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Metabutoxycaine include acyl-oxygen cleavage, hydrolysis of a nitrile group, the Sandmeyer reaction, and selective reduction of nitro groups .Physical And Chemical Properties Analysis

Metabutoxycaine has a molecular weight of 308.42 . Its formula is C17H28N2O3 . The compound has a CLOGP of 4.12, a LIPINSKI of 0, a HAC of 5, and a HDO of 1 . Its TPSA is 64.79, and ALOGS is -2.65 . The ROTB of Metabutoxycaine is 11 .Scientific Research Applications

Metabolic Footprint of Diabetes A Multiplatform Metabolomics Study in an Epidemiological Setting

This study presents results from a multiplatform study in diabetes research, combining metabolomics data collected on different analytical platforms. It replicated known biomarkers of diabetes and identified novel, deregulated metabolites associated with diabetes, suggesting the potential of metabolic markers to detect diabetes-related complications (Suhre et al., 2010).Metabolomics and Type 2 Diabetes Translating Basic Research into Clinical Application

This review discusses the role of metabolomics in studying metabolic changes related to type 2 diabetes, highlighting key metabolites changing in response to the disease. It emphasizes the potential of metabolomics in predicting comorbidities and translating basic research into clinical applications (Klein & Shearer, 2015).Effects of Beta-hydroxy-beta-methylbutyrate on Exercise Performance and Body Composition

This paper reviews the use of the leucine metabolite beta-hydroxy-beta-methylbutyrate in promoting exercise performance and muscle hypertrophy. It provides an in-depth analysis of HMB research, discussing its effectiveness and potential mechanisms of action (Wilson et al., 2008).1H NMR-based Metabolomics Approach for Exploring Urinary Metabolome Modifications after Acute and Chronic Physical Exercise

This study investigates biochemical changes due to acute and chronic physical exercise using metabolomics, highlighting the potential of metabolomics to gain insight into physiological status and changes induced by intense physical exercise (Enea et al., 2010).Emerging Applications of Metabolomics in Drug Discovery and Precision Medicine

This review discusses the role of metabolomics in drug discovery, particularly its application in diagnosing diseases, understanding disease mechanisms, identifying drug targets, and monitoring therapeutic outcomes (Wishart, 2016).

properties

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQWYEFHNLTPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189787 | |

| Record name | Metabutoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metabutoxycaine | |

CAS RN |

3624-87-1 | |

| Record name | Metabutoxycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMV9L2WT8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)

![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)

![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)